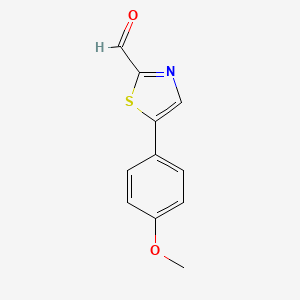![molecular formula C31H29N5 B12449590 N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}acridine-3,6-diamine](/img/structure/B12449590.png)
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}acridine-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline is a complex organic compound with a unique structure that includes both acridine and dimethylamino phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the acridine derivative, followed by the introduction of the dimethylamino phenyl group through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used as a fluorescent probe for imaging and tracking biological processes.
Industry: It can be used in the development of dyes, pigments, and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antiseptic properties.
Quinacrine: An acridine derivative used as an antimalarial drug.
Uniqueness
4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C31H29N5 |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
4-[[6-[[4-(dimethylamino)phenyl]methylideneamino]acridin-3-yl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H29N5/c1-35(2)28-13-5-22(6-14-28)20-32-26-11-9-24-17-25-10-12-27(19-31(25)34-30(24)18-26)33-21-23-7-15-29(16-8-23)36(3)4/h5-21H,1-4H3 |
Clé InChI |
AFQUNPGCFRXCEC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC=C(C=C5)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B12449510.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12449514.png)
![5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde](/img/structure/B12449515.png)
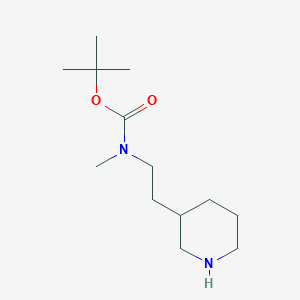

![4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide](/img/structure/B12449551.png)
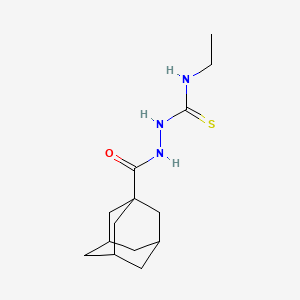
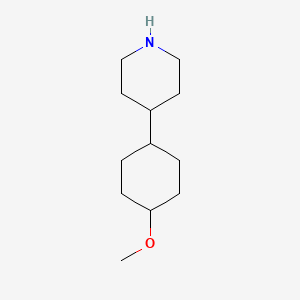
![2-Methyl-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide](/img/structure/B12449558.png)
![2-Butenoic acid, 4-oxo-4-[[4-(2-phenyldiazenyl)phenyl]amino]-, ethyl ester](/img/structure/B12449563.png)
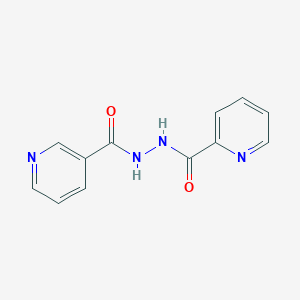
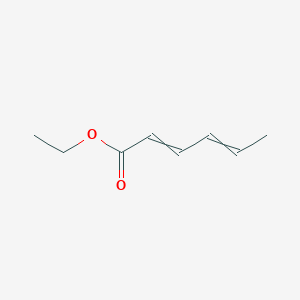
![2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl-](/img/structure/B12449578.png)
